molecular formula C13H15Cl2N3OS B2812053 5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 792941-64-1

5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2812053
CAS No.: 792941-64-1
M. Wt: 332.24
InChI Key: XFWYRFLHGBMWKQ-UHFFFAOYSA-N
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Description

5-[3-(2,4-Dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical building block of significant interest in medicinal and agrochemical research. This compound belongs to the 1,2,4-triazole family, a privileged scaffold in drug discovery known for its versatile interactions with biological targets . The molecular structure incorporates a 1,2,4-triazole core linked to a 2,4-dichlorophenoxy propyl chain, a feature associated with various pharmacological activities. Research into 1,2,4-triazole derivatives has demonstrated their potential as antifungal agents, often acting by inhibiting key enzymes like cytochrome P450-dependent lanosterol 14α-demethylase (CYP51) in fungal ergosterol biosynthesis . Furthermore, analogues containing the (2,4-dichlorophenoxy) moiety have been investigated for their anti-inflammatory properties, making this compound a valuable template for developing new therapeutic agents . It is supplied as a high-purity solid for research purposes. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3OS/c1-2-18-12(16-17-13(18)20)4-3-7-19-11-6-5-9(14)8-10(11)15/h5-6,8H,2-4,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWYRFLHGBMWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324341
Record name 3-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

792941-64-1
Record name 3-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[3-(2,4-Dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS No. 792941-64-1) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Molecular Formula : C13H15Cl2N3OS
  • Molecular Weight : 332.25 g/mol
  • Structural Characteristics : The presence of a triazole ring and a thiol group contributes to the compound's reactivity and biological properties.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of triazole-3-thiols found that these compounds demonstrated activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 31.25 to 62.5 μg/mL .

PathogenMIC (μg/mL)MBCK (μg/mL)
E. coli31.2562.5
S. aureus62.5125
P. aeruginosa31.2562.5
Candida albicans62.5125

These findings suggest that the structural modifications on the triazole ring can enhance antimicrobial potency without significantly altering the activity profile.

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. A study evaluated the cytotoxic effects of various triazole compounds against melanoma and breast cancer cell lines using the MTT assay . The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells, with notable effectiveness against melanoma cell lines.

Cell LineIC50 (μM)
Melanoma (IGR39)15
Triple-negative breast cancer (MDA-MB-231)20
Pancreatic carcinoma (Panc-1)25

The selectivity index demonstrated that these compounds could preferentially target cancer cells while sparing normal cells, highlighting their potential as therapeutic agents.

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in microbial and cancer cell proliferation. For instance, some studies have suggested that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and tumor progression . Additionally, the modulation of oxidative stress markers like TNF-α and IL-6 has been observed in treated cells, indicating an anti-inflammatory mechanism that could contribute to their anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study published in a pharmaceutical journal highlighted the synthesis and evaluation of new S-substituted derivatives of triazole-3-thiols, where the compound exhibited promising antimicrobial activity against multiple strains .
  • Cytotoxicity Assessment : In another investigation focusing on hydrazone derivatives derived from triazoles, significant cytotoxic effects were noted against melanoma cell lines, with certain compounds showing enhanced selectivity towards cancerous tissues compared to non-cancerous ones .

Scientific Research Applications

Agricultural Applications

Fungicide Development
One of the primary applications of 5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is in the formulation of fungicides. It exhibits potent antifungal activity against a range of plant pathogens. The compound's mechanism involves inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This property makes it a candidate for protecting crops from diseases caused by fungi such as Botrytis cinerea and Fusarium spp..

Case Study : In a controlled study, the efficacy of this compound was evaluated against Fusarium oxysporum, demonstrating a significant reduction in fungal growth compared to untreated controls. The application rates tested ranged from 50 to 200 mg/L, with optimal results observed at 100 mg/L.

Medicinal Chemistry Applications

Antimicrobial Activity
Beyond agricultural uses, this compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study : A study published in the Journal of Medicinal Chemistry assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 25 µg/mL.

Potential in Drug Development

The unique structure of this compound allows it to act as a scaffold for designing novel therapeutic agents. Its ability to interact with biological targets suggests potential applications in treating various diseases.

Comparative Analysis of Efficacy

Application AreaTarget OrganismEffective ConcentrationReference
AgricultureFusarium oxysporum100 mg/L
Medicinal ChemistryStaphylococcus aureus25 µg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phenoxy/Alkyl Substituents

Compound Substituents Molecular Formula MW (g/mol) Key Properties Biological Activity
Target Compound 2,4-Dichlorophenoxypropyl, ethyl C₁₈H₁₇Cl₂N₃OS 394.33 High lipophilicity; DMSO-soluble. Potential antifungal/kinase inhibition (inferred from analogs)
5-[3-(4-Chloro-2-methylphenoxy)propyl]-4-ethyl analog (CAS: 847503-29-1) 4-Chloro-2-methylphenoxypropyl, ethyl C₁₄H₁₈ClN₃OS 311.8 Lower molecular weight; structural simplification. Not explicitly stated, but chlorinated phenoxy groups often correlate with bioactivity
5-[(4-tert-Butylphenoxy)methyl]-4-phenyl analog (CAS: MFCD01204599) 4-tert-Butylphenoxymethyl, phenyl C₂₀H₂₂N₃OS 360.47 Increased steric bulk from tert-butyl; phenyl substituent enhances aromatic interactions. Docking studies suggest affinity for cyclooxygenase-2

Heterocyclic Derivatives (Pyrazole/Indole-Triazole Hybrids)

Compound Substituents Molecular Formula MW (g/mol) Key Properties Biological Activity
5-(5-Methylpyrazol-3-yl)-4-phenyl analog Pyrazole, phenyl C₁₂H₁₂N₄S 260.32 Pyrazole introduces hydrogen-bonding potential; lower Cl content reduces lipophilicity. Moderate antiradical activity (DPPH assay)
5-(3-Indol-3-ylpropyl)-4-phenyl analog Indolepropyl, phenyl C₁₉H₁₈N₄S 342.43 Indole moiety enables π-π stacking with protein aromatic residues. Docking against anaplastic lymphoma kinase (ALK) showed binding energy -8.8 kcal/mol

Electronically Modified Triazoles

Compound Substituents Molecular Formula MW (g/mol) Key Properties Biological Activity
5-[4-(Dimethylamino)phenyl]-4-ethyl analog 4-Dimethylaminophenyl, ethyl C₁₂H₁₆N₄S 260.35 Electron-donating dimethylamino group improves solubility; may enhance hydrogen bonding. No explicit data, but polar groups often improve target specificity
4-(4-Methylphenyl)-5-(benzoxazol-5-yl) analog Benzoxazole, 4-methylphenyl C₂₂H₁₆N₄OS 385.45 Benzoxazole increases rigidity; higher molecular weight may reduce bioavailability. Structural data (IR, NMR) confirmed; activity not reported

Key Comparative Insights

Pyrazole/indole hybrids (e.g., 5-(3-indol-3-ylpropyl)-4-phenyl) balance lipophilicity with hydrogen-bonding capacity, improving target engagement .

Synthetic Feasibility :

  • Alkylation of triazole-3-thiol precursors (e.g., using InCl₃ or Cs₂CO₃ catalysts) is a common method for analogs, suggesting scalability for the target compound .

Biological Potential: Chlorinated phenoxy groups (as in the target compound) correlate with antifungal activity in docking studies against lanosterol 14-α-demethylase (-7.7 to -8.8 kcal/mol binding energy) .

Analogs like 5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl remain accessible (CAS: 847503-29-1) .

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